molecular formula C10H10BrClO B8718763 2-Bromo-4-chloro-1-phenylbutan-1-one

2-Bromo-4-chloro-1-phenylbutan-1-one

Cat. No. B8718763
M. Wt: 261.54 g/mol
InChI Key: BZCCCSNXGHGIEF-UHFFFAOYSA-N
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Patent
US04625036

Procedure details

Bromine (10 g.) was added dropwise to a stirred solution of 4-chlorobutyrophenone (9.7 g.) in dichloromethane (25 ml.), and the mixture was stirred for a further 15 minutes, then evaporated to dryness under reduced pressure. The residue was dissolved in ethyl acetate, and the solution was washed twice with water then with brine, dried and evaporated to dryness to give α-bromo-4-chlorobutyrophenone as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]>ClCCl>[Br:1][CH:6]([CH2:5][CH2:4][Cl:3])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrBr
Name
Quantity
9.7 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04625036

Procedure details

Bromine (10 g.) was added dropwise to a stirred solution of 4-chlorobutyrophenone (9.7 g.) in dichloromethane (25 ml.), and the mixture was stirred for a further 15 minutes, then evaporated to dryness under reduced pressure. The residue was dissolved in ethyl acetate, and the solution was washed twice with water then with brine, dried and evaporated to dryness to give α-bromo-4-chlorobutyrophenone as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]>ClCCl>[Br:1][CH:6]([CH2:5][CH2:4][Cl:3])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrBr
Name
Quantity
9.7 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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